An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 7-Bromo-2-chloro-3-ethylquinoline
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 7-Bromo-2-chloro-3-ethylquinoline
Introduction
Substituted quinolines are a cornerstone of modern medicinal chemistry and materials science, with their rigid bicyclic structure providing a versatile scaffold for the development of a wide array of functional molecules.[1] Among these, halogenated quinolines are of particular interest due to the strategic placement of reactive handles that allow for diverse chemical modifications. This guide provides a comprehensive technical overview of 7-Bromo-2-chloro-3-ethylquinoline, a member of this important class of compounds. While specific experimental data for this exact molecule is limited, this document will leverage data from closely related analogs and established principles of quinoline chemistry to provide a detailed understanding of its properties and potential applications for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
7-Bromo-2-chloro-3-ethylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₁H₉BrClN.[2] The presence of both a bromine and a chlorine atom on the quinoline ring, in addition to an ethyl group, imparts a unique combination of steric and electronic properties that influence its reactivity and potential biological activity.
Physicochemical Data
The following table summarizes the key physicochemical properties of 7-Bromo-2-chloro-3-ethylquinoline and its close structural analog, 7-Bromo-2-chloro-3-methylquinoline, for comparison. It is important to note that some physical properties for the ethyl derivative are predicted or inferred due to a lack of extensive experimental data in publicly available literature.
| Property | 7-Bromo-2-chloro-3-ethylquinoline | 7-Bromo-2-chloro-3-methylquinoline | Source(s) |
| CAS Number | 132118-52-6 | 132118-47-9 | [1][2] |
| Molecular Formula | C₁₁H₉BrClN | C₁₀H₇BrClN | [1][2] |
| Molecular Weight | 270.55 g/mol | 256.52 g/mol | [1][2] |
| Monoisotopic Mass | 268.9607 Da | 254.94504 Da | [3] |
| Physical Form | Predicted to be a solid at room temperature | Solid | [1] |
| Melting Point | Data not available | Data not available | |
| Boiling Point | 162.8 °C (Predicted) | Data not available | [4] |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Predicted to be soluble in common organic solvents. | |
| XlogP (Predicted) | 4.6 | 4.2 | [3] |
Structural Representation
The structural formula of 7-Bromo-2-chloro-3-ethylquinoline is depicted below, highlighting the key functional groups.
Caption: Chemical structure of 7-Bromo-2-chloro-3-ethylquinoline.
Predicted Spectral Properties
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the ethyl group.
-
Aromatic Region (δ 7.0-8.5 ppm): Three protons on the benzene ring portion of the quinoline will appear in this region. The proton at C5 will likely be a doublet, the one at C6 a doublet of doublets, and the one at C8 a doublet. The proton at C4 will appear as a singlet further downfield.
-
Ethyl Group:
-
Methylene (-CH₂-): A quartet around δ 2.8-3.2 ppm, coupled to the methyl protons.
-
Methyl (-CH₃): A triplet around δ 1.2-1.5 ppm, coupled to the methylene protons.
-
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display 11 distinct signals corresponding to the 11 carbon atoms in the molecule.
-
Aromatic Carbons (δ 120-155 ppm): The nine carbons of the quinoline ring will resonate in this region. The carbons attached to the halogens (C2 and C7) will be influenced by their electronegativity.
-
Ethyl Group Carbons:
-
Methylene (-CH₂-): Expected around δ 25-30 ppm.
-
Methyl (-CH₃): Expected around δ 12-16 ppm.
-
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the following key absorption bands:
-
C=C and C=N stretching (aromatic): 1600-1450 cm⁻¹
-
C-H stretching (aromatic): 3100-3000 cm⁻¹
-
C-H stretching (aliphatic): 3000-2850 cm⁻¹
-
C-Cl stretching: 800-600 cm⁻¹
-
C-Br stretching: 600-500 cm⁻¹
Mass Spectrometry (Predicted)
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The molecular ion peak [M]⁺ would appear as a cluster around m/z 269, 271, and 273. The base peak would likely result from the loss of a chlorine atom or an ethyl group.
Synthesis and Purification
Proposed Synthetic Pathway
A likely approach would involve the synthesis of a 2-chloro-3-formylquinoline intermediate, which can then be converted to the 3-ethyl derivative.
Caption: A plausible multi-step synthesis of 7-Bromo-2-chloro-3-ethylquinoline.
Generalized Experimental Protocol
Step 1: Synthesis of 7-Bromo-2-chloro-3-formylquinoline (Analogous to known procedures) [5][6]
-
To a stirred solution of the appropriate substituted acetanilide in dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture at 80-100 °C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
The resulting precipitate is filtered, washed with water, and dried.
-
Purify the crude product by recrystallization or column chromatography.
Step 2 & 3: Conversion to the 3-ethyl derivative
The conversion of the 3-formyl group to a 3-ethyl group can be achieved through various standard organic transformations, such as a Wittig reaction to form the vinyl intermediate followed by catalytic hydrogenation.
-
Wittig Reaction: The 7-Bromo-2-chloro-3-formylquinoline is reacted with a methyltriphenylphosphonium halide in the presence of a strong base to yield 7-Bromo-2-chloro-3-vinylquinoline.
-
Reduction: The vinyl derivative is then subjected to catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) to reduce the double bond, affording the final product, 7-Bromo-2-chloro-3-ethylquinoline.
-
Purification: The final product should be purified by column chromatography on silica gel to obtain a high-purity compound.
Reactivity and Synthetic Potential
The two halogen substituents on the quinoline ring of 7-Bromo-2-chloro-3-ethylquinoline are at positions with different reactivity, making it a valuable intermediate for the synthesis of more complex molecules.
-
The 2-chloro substituent is highly activated towards nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, at this position.
-
The 7-bromo substituent is more amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[7][8] This enables the formation of carbon-carbon and carbon-heteroatom bonds at the 7-position.
This differential reactivity allows for selective and sequential functionalization of the quinoline scaffold.
Caption: Key reaction pathways for 7-Bromo-2-chloro-3-ethylquinoline.
Applications in Drug Discovery and Materials Science
While specific applications for 7-Bromo-2-chloro-3-ethylquinoline are not extensively documented, the quinoline core is a well-established pharmacophore with a broad range of biological activities.[9][10][11]
-
Antimalarial Agents: Chloroquine and its derivatives are famous for their antimalarial properties. The 7-chloroquinoline motif is a key structural feature in many of these drugs.[12]
-
Anticancer Agents: Numerous quinoline derivatives have been investigated as potential anticancer agents, exhibiting activities such as inhibition of tyrosine kinases and topoisomerases.[10]
-
Antimicrobial Agents: The quinoline scaffold is also found in various antibacterial and antifungal compounds.[9]
-
Materials Science: Substituted quinolines are used in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials due to their photophysical properties.
The dual halogenation of 7-Bromo-2-chloro-3-ethylquinoline makes it a promising building block for creating libraries of novel compounds to be screened for various biological activities.
Safety and Handling
Based on the hazard classifications for the closely related 7-Bromo-2-chloro-3-methylquinoline, 7-Bromo-2-chloro-3-ethylquinoline should be handled with caution in a well-ventilated laboratory fume hood.[1]
-
Hazard Statements:
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
7-Bromo-2-chloro-3-ethylquinoline is a valuable heterocyclic building block with significant potential in synthetic chemistry, drug discovery, and materials science. Its dual halogenation at positions 2 and 7 allows for selective and diverse functionalization, enabling the creation of complex molecular architectures. While specific experimental data for this compound is sparse, this guide provides a robust framework for its synthesis, characterization, and application based on the well-established chemistry of its structural analogs. As research in this area continues, it is anticipated that the utility of this and similar substituted quinolines will be further elucidated, leading to the development of novel therapeutic agents and advanced materials.
References
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. (URL not available)
-
Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PubMed Central. ([Link])
-
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. ([Link])
-
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate. ([Link])
-
Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry. ([Link])
-
Structural modifications of quinoline-based antimalarial agents: Recent developments. PubMed Central. ([Link])
- Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (URL not available)
-
132118-52-6 7-Bromo-2-chloro-3-ethylquinoline. ([Link])
-
Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II) | Request PDF. ResearchGate. ([Link])
-
Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. ResearchGate. ([Link])
-
7-Bromo-2-chloro-3-methylquinoline | C10H7BrClN | CID 17039813. PubChem. ([Link])
-
2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. ([Link])
-
7-bromo-2-chloro-3-methylquinoline (C10H7BrClN). PubChemLite. ([Link])
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry. ACS Publications. ([Link])
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. ([Link])
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. ([Link])
Sources
- 1. 7-Bromo-2-chloro-3-methylquinoline | C10H7BrClN | CID 17039813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - 7-bromo-2-chloro-3-methylquinoline (C10H7BrClN) [pubchemlite.lcsb.uni.lu]
- 4. chemsigma.com [chemsigma.com]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
